molecular formula C7H16NaO9 B154533 Gluceptate sodium dihydrate CAS No. 10094-62-9

Gluceptate sodium dihydrate

Cat. No.: B154533
CAS No.: 10094-62-9
M. Wt: 267.19 g/mol
InChI Key: IOQLZVQKTDKIOZ-PKXGBZFFSA-N
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Description

Gluceptate sodium dihydrate, also known as sodium glucoheptonate, is a non-toxic, non-hazardous chelating agent. It forms stable complexes with di- and trivalent metal ions such as calcium, iron, and aluminum. This compound is highly compatible with strong alkaline mediums and can prevent bacterial degradation of solutions .

Mechanism of Action

Target of Action

Gluceptate sodium dihydrate, also known as sodium glucoheptonate, is a non-toxic, non-hazardous chelating agent . It forms stable complexes with di- and trivalent metal ions such as Ca2+, Fe2+, Fe3+, Al3+, etc . These metal ions are the primary targets of this compound.

Mode of Action

The compound interacts with its targets (metal ions) by forming stable complexes . This chelation process involves the compound binding to the metal ions, which can alter the chemical properties of the ions and influence their biological activity.

Biochemical Pathways

For instance, calcium ions play crucial roles in signal transduction pathways, muscle contraction, and bone formation .

Pharmacokinetics

It’s known that the compound is rapidly cleared from the blood when injected intravenously . In patients with normal renal function, less than 15% of the initial activity remains in the blood after one hour . About 40% of the injected dose is excreted in the urine in one hour, while about 70% is excreted in 24 hours . In patients with renal disease, the blood clearance and urinary excretion of the radiopharmaceutical are delayed .

Result of Action

For instance, when the compound forms a complex with calcium ions, it could potentially influence processes such as signal transduction, muscle contraction, and bone formation .

Action Environment

The compound is known to be highly compatible with strong alkaline mediums and can prevent the bacterial degradation of the solution . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by factors such as pH and the presence of bacteria.

Biochemical Analysis

Biochemical Properties

Gluceptate Sodium Dihydrate interacts with various enzymes and proteins in biochemical reactions. It forms stable complexes with di- and trivalent metal ions . These interactions are crucial in biochemical reactions, particularly in the context of chelation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form stable complexes with di- and trivalent metal ions This chelation process can influence various biochemical reactions at the molecular level

Metabolic Pathways

This compound is involved in certain metabolic pathways due to its ability to form stable complexes with di- and trivalent metal ions

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of gluceptate sodium dihydrate typically involves the oxidation of glucose. A common method is to react glucose with an alkali solution, such as sodium hydroxide, to produce sodium glucoheptonate .

Industrial Production Methods: In industrial settings, the production process involves the controlled oxidation of glucose in the presence of an alkaline medium. The reaction is carefully monitored to ensure the complete conversion of glucose to this compound, followed by purification and crystallization steps to obtain the dihydrate form.

Chemical Reactions Analysis

Types of Reactions: Gluceptate sodium dihydrate primarily undergoes chelation reactions, where it forms complexes with metal ions. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions: The compound reacts with metal ions such as calcium, iron, and aluminum in aqueous solutions. The reaction conditions usually involve a neutral to slightly alkaline pH to facilitate the formation of stable complexes.

Major Products Formed: The major products of these reactions are the metal-gluceptate complexes, which are stable and soluble in water. These complexes are used in various applications, including water treatment and industrial processes .

Scientific Research Applications

Gluceptate sodium dihydrate has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

    Calcium gluceptate: Used as a calcium supplement to treat hypocalcemia.

    Sodium citrate: Another chelating agent used in food and pharmaceuticals.

    Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent in various industries.

Uniqueness: Gluceptate sodium dihydrate is unique due to its high compatibility with strong alkaline mediums and its ability to form stable complexes with a wide range of metal ions. Unlike some other chelating agents, it is non-toxic and non-hazardous, making it suitable for use in sensitive applications such as cosmetics and pharmaceuticals .

Properties

CAS No.

10094-62-9

Molecular Formula

C7H16NaO9

Molecular Weight

267.19 g/mol

IUPAC Name

sodium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate

InChI

InChI=1S/C7H14O8.Na.H2O/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;;/h2-6,8-13H,1H2,(H,14,15);;1H2/t2-,3-,4+,5-,6-;;/m1../s1

InChI Key

IOQLZVQKTDKIOZ-PKXGBZFFSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)O)O)O)O)O)O)O.O.[Na]

SMILES

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.O.O.[Na+]

Canonical SMILES

C(C(C(C(C(C(C(=O)O)O)O)O)O)O)O.O.[Na]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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